6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H8BrN3. It belongs to the class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave conditions. The reaction is catalyst-free and additive-free, making it an eco-friendly method. The optimal reaction conditions involve using 1 equivalent of enaminonitrile and 2 equivalents of benzohydrazide in dry toluene at 140°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis offers a scalable and efficient approach. The broad substrate scope and good functional group tolerance make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions, often in the presence of a base or under microwave irradiation .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine can yield an amino derivative, while substitution with a thiol can produce a thioether derivative .
Scientific Research Applications
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including inhibitors of enzymes and receptors.
Biological Studies: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile: Similar in structure but with a nitrile group at the 5-position.
7,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine: Contains an additional bromine atom, leading to different reactivity and applications.
Uniqueness
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(2)8-10-4-11-12(8)3-7(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJNDZNHWJUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.